molecular formula C10H12N4O B13747804 1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1184917-05-2

1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B13747804
CAS No.: 1184917-05-2
M. Wt: 204.23 g/mol
InChI Key: DTYDDSUZBSWLPH-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a methyl group at position 1 and a 2-methylcyclopropyl moiety at position 2. This scaffold is structurally analogous to purines, making it a candidate for modulating biological targets such as kinases, phosphodiesterases, and enzymes involved in nucleotide metabolism .

Properties

CAS No.

1184917-05-2

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

1-methyl-3-(2-methylcyclopropyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H12N4O/c1-5-3-6(5)8-7-9(14(2)13-8)11-4-12-10(7)15/h4-6H,3H2,1-2H3,(H,11,12,15)

InChI Key

DTYDDSUZBSWLPH-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=NN(C3=C2C(=O)NC=N3)C

Origin of Product

United States

Chemical Reactions Analysis

1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]Pyrimidin-4-One Derivatives

Structural and Functional Modifications

The pyrazolo[3,4-d]pyrimidin-4-one core allows for extensive substitutions at positions 1, 3, and 6, which critically influence biological activity. Below is a comparative analysis of key derivatives:

Compound Name Substituents (Positions) Key Activities & Findings Reference
1-Methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one 1-CH₃, 3-(2-methylcyclopropyl) Not explicitly reported; structural similarity suggests potential kinase or enzyme modulation.
Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) 1-H, 3-H Xanthine oxidase inhibitor; used for gout management. IC₅₀ values ~1–10 µM .
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) 1-Ph, 3-CH₃, 5-(4-nitrobenzylideneamino) Antitumor activity against MCF-7 cells (IC₅₀ = 11 µM) .
1-Methyl-7H-pyrazolo[3,4-d]pyrimidin-4-one 1-CH₃, 3-H Intermediate for CK2 inhibitors; chloro-derivatives showed kinase inhibition .
6-(Pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1-[3-(CF₃)Ph], 6-(pyridin-2-yl) Activity not specified; trifluoromethyl groups often enhance metabolic stability .
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(4-BrPh), 3-H Structural analog of exemestane (aromatase inhibitor); synthetic intermediate .

Biological Activity

1-Methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 1184917-05-2) is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its unique structural features, which may confer significant biological activities. The following sections will explore its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure includes a fused ring system with nitrogen atoms, which is characteristic of pyrazolo[3,4-d]pyrimidines. The presence of a methyl group at the 1-position and a 2-methylcyclopropyl substituent at the 3-position contributes to its unique chemical properties and potential reactivity.

Property Details
Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
CAS Number 1184917-05-2

Biological Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exhibit a range of biological activities, including:

The biological activity of this compound is hypothesized to involve interactions with specific biological targets. Interaction studies suggest that the compound may bind to various receptors and enzymes, influencing cellular pathways that govern cell proliferation and inflammation.

Binding Affinity Studies

Recent studies have focused on the binding affinity of this compound to various biological targets. For example:

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines are known for their ability to inhibit kinases involved in cancer progression.
  • Receptor Modulation : Research indicates potential modulation of metabotropic glutamate receptors (mGluRs), which could relate to its neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of pyrazolo[3,4-d]pyrimidines, including:

  • Anticancer Efficacy :
    • A study demonstrated that related compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
  • Inflammation Models :
    • In vivo studies using animal models of inflammation showed that pyrazolo[3,4-d]pyrimidines reduced edema and inflammatory cytokine levels significantly.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:

Compound Name Structural Features Biological Activity
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidineChlorine substitutions at positions 4 and 6Anticancer activity
IbrutinibAryl-substituted pyrazolo[3,4-d]pyrimidineApproved BTK inhibitor
5-Methylpyrazolo[3,4-d]pyrimidin-7(6H)-oneMethyl group at position 5Potential neuroprotective effects

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